4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide
Description
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide is a complex organic compound that features a pyridazinone core, a benzenesulfonamide group, and a phenylethyl substituent. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Properties
IUPAC Name |
4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-12-18(20(24)22-21-14)13-16-8-10-19(11-9-16)27(25,26)23-15(2)17-6-4-3-5-7-17/h3-12,15,23H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBUFHBUKMFYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the pyridazinone intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Substitution Reaction: The phenylethyl group is attached via a nucleophilic substitution reaction, often using phenylethyl halides in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The sulfonamide and phenylethyl groups can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidation of the methyl group can yield carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can produce alcohol derivatives.
Substitution: Substitution reactions can lead to various alkylated or arylated derivatives.
Scientific Research Applications
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to inhibit phosphodiesterase enzymes, which play a role in various cellular processes. The sulfonamide group can enhance binding affinity to certain proteins, while the phenylethyl group may contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Zardaverine: A pyridazinone derivative with anti-inflammatory properties.
Emorfazone: Another pyridazinone-based drug with analgesic and anti-inflammatory effects.
Pyridaben: A pyridazinone used as a pesticide.
Uniqueness
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for drug discovery and development.
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